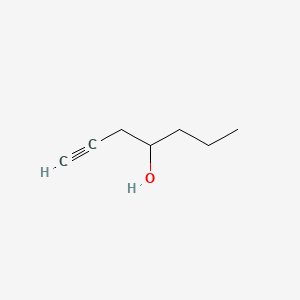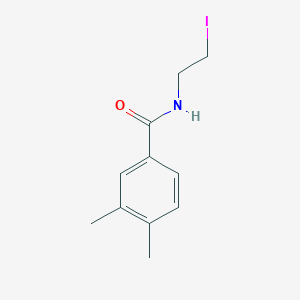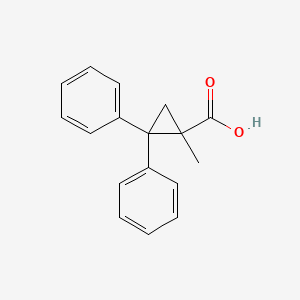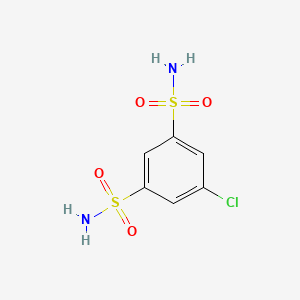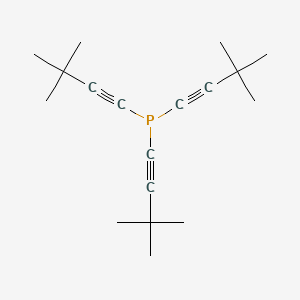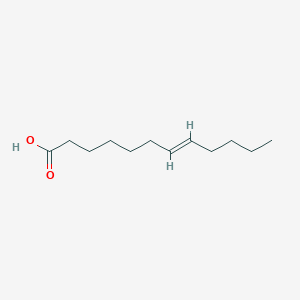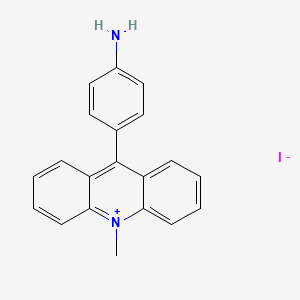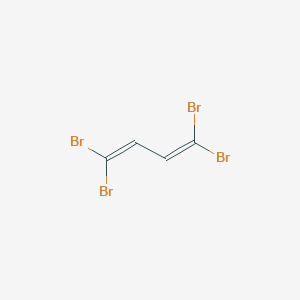
1,1,4,4-Tetrabromobuta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4-Tetrabromobuta-1,3-diene is an organobromine compound characterized by the presence of four bromine atoms attached to a butadiene backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrabromobuta-1,3-diene can be synthesized through the bromination of buta-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to buta-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures to ensure selective bromination at the 1,1 and 4,4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: 1,1,4,4-Tetrabromobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂).
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form conjugated dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) with the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Often performed in non-polar solvents like hexane or toluene with the use of catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Elimination Reactions: Conducted under high temperatures or in the presence of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Substitution Reactions: Formation of substituted butadienes or polybrominated derivatives.
Addition Reactions: Generation of complex organic molecules with new functional groups.
Elimination Reactions: Production of conjugated dienes or other unsaturated hydrocarbons.
科学研究应用
1,1,4,4-Tetrabromobuta-1,3-diene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of flame retardants and polymer additives due to its bromine content.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.
Environmental Chemistry: Studied for its role in the degradation and transformation of brominated organic pollutants.
作用机制
The mechanism of action of 1,1,4,4-tetrabromobuta-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple bromine atoms makes it a highly reactive compound, capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
相似化合物的比较
1,1,4,4-Tetracyanobuta-1,3-diene: Similar in structure but with cyano groups instead of bromine atoms. Known for its electron-accepting properties and use in organic electronics.
1,1,4,4-Tetrachlorobuta-1,3-diene: Contains chlorine atoms instead of bromine, with different reactivity and applications.
1,1,4,4-Tetrafluorobuta-1,3-diene: Fluorinated analogue with unique properties such as high thermal stability and resistance to oxidation.
Uniqueness of 1,1,4,4-Tetrabromobuta-1,3-diene: The presence of bromine atoms imparts distinct reactivity and properties to this compound, making it valuable for specific applications in organic synthesis, material science, and environmental chemistry. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
属性
CAS 编号 |
27094-05-9 |
|---|---|
分子式 |
C4H2Br4 |
分子量 |
369.67 g/mol |
IUPAC 名称 |
1,1,4,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-3(6)1-2-4(7)8/h1-2H |
InChI 键 |
UOGVPRXUUNWOQH-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Br)Br)C=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


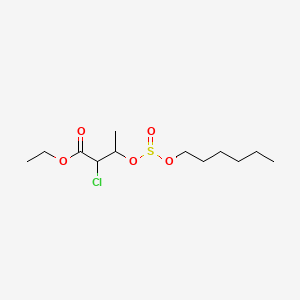
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
